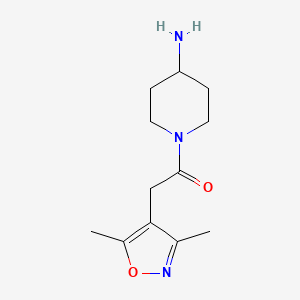

![molecular formula C11H14N2OS B1486642 2-(Dietilamino)benzo[d]tiazol-6-ol CAS No. 75105-05-4](/img/structure/B1486642.png)

2-(Dietilamino)benzo[d]tiazol-6-ol

Descripción general

Descripción

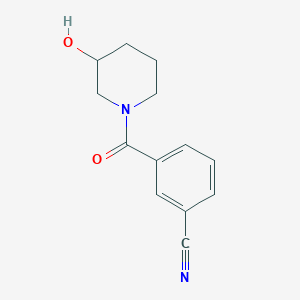

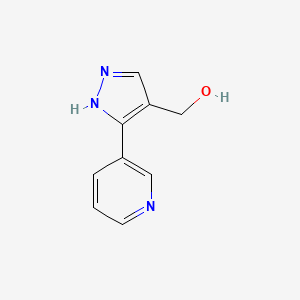

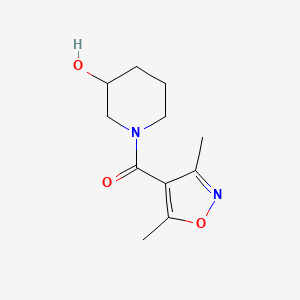

2-(Diethylamino)benzo[d]thiazol-6-ol is a useful research compound. Its molecular formula is C11H14N2OS and its molecular weight is 222.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Diethylamino)benzo[d]thiazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Diethylamino)benzo[d]thiazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antioxidante

Los derivados de tiazol, incluido el 2-(Dietilamino)benzo[d]tiazol-6-ol, se han estudiado por su potencial como antioxidantes . Los antioxidantes son cruciales para proteger el cuerpo del daño causado por los radicales libres, moléculas inestables que pueden causar daño celular.

Actividad analgésica

Los compuestos relacionados con el anillo de tiazol, como el this compound, se han explorado por sus propiedades analgésicas (aliviadoras del dolor) . Esto podría conducir potencialmente al desarrollo de nuevos medicamentos para el manejo del dolor.

Actividad antiinflamatoria

Los derivados de tiazol también se han investigado por sus efectos antiinflamatorios . La inflamación es un factor clave en muchas afecciones de salud, por lo que estos compuestos podrían contribuir potencialmente a los tratamientos para enfermedades como la artritis o el asma.

Actividad antimicrobiana y antifúngica

La investigación ha demostrado que los derivados de tiazol pueden exhibir propiedades antimicrobianas y antifúngicas . Esto sugiere que el this compound podría usarse potencialmente en el desarrollo de nuevos agentes antimicrobianos y antifúngicos.

Actividad antiviral

Los derivados de tiazol se han estudiado por sus potenciales actividades antivirales . Esto podría conducir al desarrollo de nuevos fármacos antivirales, que son particularmente importantes en el tratamiento de enfermedades como el VIH y la influenza.

Actividad neuroprotectora

Los compuestos relacionados con el anillo de tiazol se han explorado por sus efectos neuroprotectores . Los agentes neuroprotectores pueden ayudar a proteger las células nerviosas del daño, la degeneración o el deterioro de la función.

Actividad antitumoral o citotóxica

Se ha encontrado que los derivados de tiazol exhiben actividades antitumorales o citotóxicas . Esto sugiere que el this compound podría usarse potencialmente en el tratamiento del cáncer.

Actividad diurética

Los derivados de tiazol, incluido el this compound, se han estudiado por su potencial como diuréticos . Los diuréticos ayudan a eliminar el exceso de agua y sal del cuerpo y se utilizan para tratar afecciones como la insuficiencia cardíaca y la presión arterial alta.

Mecanismo De Acción

- While specific primary targets for this compound are not widely documented, it exhibits various biological activities, including antimicrobial, antioxidant, and anticancer properties .

Target of Action

- (also known as 2-aminobenzo[d]thiazol-6-ol ) is a heterocyclic organic compound with the following structure: .

Pharmacokinetics (ADME Properties)

- The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . Its distribution within the body remains unexplored. Metabolic pathways and enzymes involved are unknown. The compound’s excretion routes have not been well-characterized.

Análisis Bioquímico

Biochemical Properties

2-(Diethylamino)benzo[d]thiazol-6-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial, antioxidant, and anticancer properties . The compound may inhibit the activity of certain cancer cell lines by inducing apoptosis or programmed cell death . Additionally, it interacts with enzymes involved in metabolic pathways, influencing their activity and stability .

Cellular Effects

The effects of 2-(Diethylamino)benzo[d]thiazol-6-ol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells, thereby inhibiting their proliferation . It also affects the expression of genes involved in oxidative stress response, enhancing the cell’s antioxidant capacity .

Molecular Mechanism

At the molecular level, 2-(Diethylamino)benzo[d]thiazol-6-ol exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific proteins and enzymes allows it to modulate their activity, thereby influencing cellular processes . For instance, its interaction with antioxidant enzymes enhances their activity, providing protection against oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Diethylamino)benzo[d]thiazol-6-ol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, contributing to the overall effects observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(Diethylamino)benzo[d]thiazol-6-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .

Metabolic Pathways

2-(Diethylamino)benzo[d]thiazol-6-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect cellular metabolism, leading to changes in energy production and utilization . For example, its interaction with enzymes involved in oxidative stress response enhances the cell’s ability to manage reactive oxygen species .

Transport and Distribution

Within cells and tissues, 2-(Diethylamino)benzo[d]thiazol-6-ol is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity . The compound’s distribution within different cellular compartments can determine its effectiveness in targeting specific cellular processes .

Subcellular Localization

The subcellular localization of 2-(Diethylamino)benzo[d]thiazol-6-ol plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects . For instance, its localization within mitochondria can enhance its ability to modulate oxidative stress responses and energy metabolism .

Propiedades

IUPAC Name |

2-(diethylamino)-1,3-benzothiazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-3-13(4-2)11-12-9-6-5-8(14)7-10(9)15-11/h5-7,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYKVNAXSVUEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(S1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

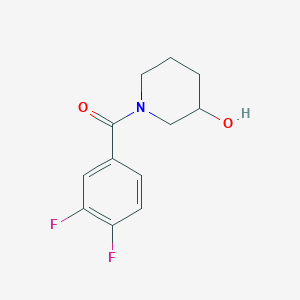

![[1-(2-Aminophenyl)piperidin-3-yl]methanol](/img/structure/B1486578.png)